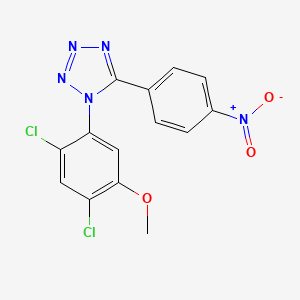
1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray diffraction analysis. For instance, the exo-Diels–Alder adduct of 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole with N-methylmaleimide has been determined to have a triclinic crystal structure, which is consistent with NMR data predictions . Similarly, the molecular structure of trichloro(4-methoxyphenyl)tellurium(IV) complexed with N-methylbenzothiazole-2-(3H)-thione exhibits a square-based pyramidal structure with significant Te--Cl and Te--S bond lengths . These studies provide insights into the molecular configurations and intermolecular interactions that could be relevant for the analysis of 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole.
Synthesis Analysis
The synthesis of azole compounds often involves multiple steps and can result in various products depending on the reaction conditions. For example, 4,5-dibromo-1H-1,2,3-triazole can be synthesized through different routes and further reacted with various reagents to yield products substituted at specific nitrogen atoms . The synthesis process is crucial for obtaining the desired compound with high purity and yield, which is relevant for the synthesis of the compound .
Chemical Reactions Analysis
The reactivity of azole compounds, including triazoles, can be quite complex. Bromine to lithium exchange reactions of dibromo-1H-1,2,3-triazoles have been shown to yield high yields of 5-substituted 1,2,3-triazole when quenched with different reagents . Understanding these reaction mechanisms is essential for the chemical reactions analysis of 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole, as it may undergo similar substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of azole compounds are influenced by their molecular structure and substituents. For instance, the tautomerism of 3, 5-disubstituted 1,2,4-triazoles has been studied, showing that the predominant tautomeric form depends on the electron-releasing ability of the substituents . This tautomerism can affect the compound's stability, reactivity, and overall physical properties. Such analysis is pertinent for understanding the behavior of 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole under different conditions.
科学的研究の応用
Heterocyclic Compounds and Drug Discovery
Heterocyclic compounds, such as 1,2,3-triazoles, are pivotal in drug discovery and pharmaceutical chemistry due to their structural versatility and broad spectrum of biological activities. These compounds, including variants of 1,2,3-triazoles, have been extensively studied for their potential in creating new medications. Notably, drugs like Rufinamide, Cefatrizine, and Tazobactam, which incorporate the 1,2,3-triazole ring, underscore the clinical relevance of these compounds. Their stability under various chemical conditions and ability to engage in key interactions with biological targets make them invaluable in pharmaceutical research (Kaushik et al., 2019).
Synthesis and Applications in Chemical Research
The synthesis of 1,4-disubstituted 1,2,3-triazoles, including those related to 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole, has garnered attention for its precision and efficiency in chemical research. The click chemistry approach, particularly the copper(I) catalyzed azide-alkyne cycloaddition, has been a cornerstone in creating these compounds. This methodology not only simplifies the synthetic process but also opens avenues for developing novel materials and pharmaceutical agents with enhanced properties and functionalities (Kaushik et al., 2019).
Potential in Material Science and Bioconjugation
The structural attributes of 1,2,3-triazoles, akin to the compound , extend their applications beyond pharmaceuticals into material science and bioconjugation. These applications leverage the unique chemical properties of triazoles for creating advanced materials and for the targeted delivery of therapeutic agents. The specificity and efficiency of triazole-based compounds in forming stable conjugates with biomolecules highlight their potential in developing next-generation materials and biomedical technologies (Kaushik et al., 2019).
Exploring Biological Activities
Further investigation into 1,2,3-triazoles reveals a spectrum of biological activities that could be beneficial for treating various diseases. The exploration of these compounds in medicinal chemistry aims to uncover novel therapeutic agents that can address unmet clinical needs. The ongoing research into the biological effects and mechanisms of action associated with these heterocyclic compounds is crucial for advancing drug development and therapeutic strategies (Kaushik et al., 2019).
特性
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N5O3/c1-24-13-7-12(10(15)6-11(13)16)20-14(17-18-19-20)8-2-4-9(5-3-8)21(22)23/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVJFQPMLBWRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2550754.png)
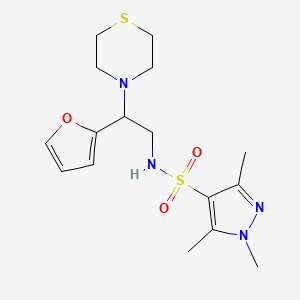
![2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2550757.png)
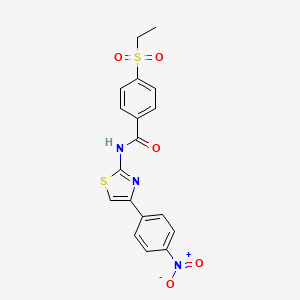
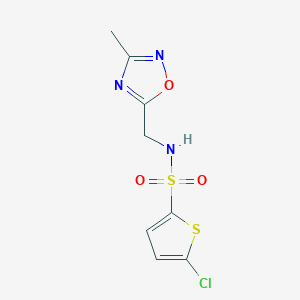
![7-acetyl-3-benzyl-2-((3-chlorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2550762.png)
![N,5-Dimethyl-N-prop-2-ynyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2550763.png)
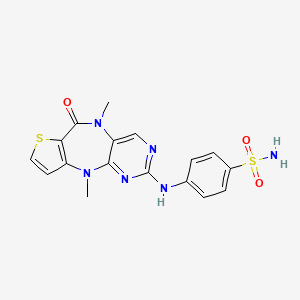

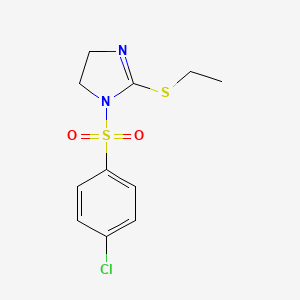
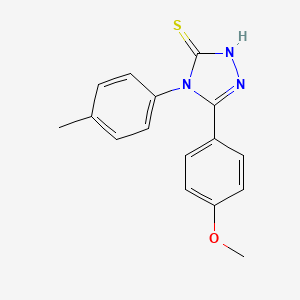
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(3-methoxyphenyl)formamido]acetate](/img/structure/B2550774.png)
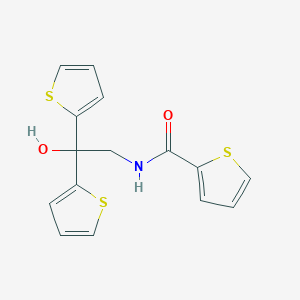
![8-(3,4-dimethoxyphenethyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550777.png)